![molecular formula C21H24N6O3S B2959249 4-(piperidin-1-ylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 1448037-77-1](/img/structure/B2959249.png)
4-(piperidin-1-ylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(piperidin-1-ylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H24N6O3S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality 4-(piperidin-1-ylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(piperidin-1-ylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimycobacterial Activity
Researchers have designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) bearing different linkers, showing significant activity against drug-sensitive/resistant Mycobacterium tuberculosis (MTB) strains. N-[2-(piperazin-1-yl)ethyl] moiety was identified as a potentially effective linker, suggesting a new direction for structure-activity relationship (SAR) studies in antimycobacterial research (Kai Lv et al., 2017).
Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues have been synthesized and evaluated for their activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, showing promise as novel GyrB inhibitors. This research highlights the potential of such compounds in developing new antituberculosis agents (V. U. Jeankumar et al., 2013).
Antineoplastic Activity
The study of the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, identifies the main metabolic pathways in humans. This research provides insights into the pharmacokinetics of Flumatinib, contributing to the understanding of its efficacy and safety profile in cancer therapy (Aishen Gong et al., 2010).
Antimicrobial Activity
Synthesis and evaluation of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides have demonstrated significant antimicrobial activity. This research explores the antimicrobial potential of these compounds, indicating their usefulness in combating various microbial infections (N. Desai et al., 2016).
Antiulcer Agents
Investigation into new imidazo[1,2-a]pyridines with substitutions at the 3-position aimed at developing potential antisecretory and cytoprotective antiulcer agents. Although some compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties, contributing to the development of novel antiulcer medications (J. Starrett et al., 1989).
Propriétés
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c28-21(25-12-16-26-15-11-24-20(26)19-22-9-4-10-23-19)17-5-7-18(8-6-17)31(29,30)27-13-2-1-3-14-27/h4-11,15H,1-3,12-14,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXATPMJDSSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CN=C3C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(piperidin-1-ylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.